1,7-Dihydroxy-6-methylanthracene-9,10-dione is an anthraquinone derivative characterized by the presence of two hydroxyl groups at positions 1 and 7, and a methyl group at position 6 of the anthracene core. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The molecular formula of 1,7-Dihydroxy-6-methylanthracene-9,10-dione is , and it features a fused ring system typical of anthraquinones, which contributes to its chemical properties and reactivity. The compound exhibits a distinct color due to its conjugated system, which is common among many anthraquinone derivatives.
These reactions can be utilized in synthetic pathways to create more complex molecules or to modify the compound for specific applications.
Research indicates that 1,7-Dihydroxy-6-methylanthracene-9,10-dione exhibits significant biological activity. It has been studied for its potential as an anticancer agent. For example, it shows interactive affinity for EYA3 protein residues, which are implicated in Ewing Sarcoma. The compound demonstrates cytotoxicity in Ewing Sarcoma cells and regulates gene expression related to cancer progression . Additionally, other studies have highlighted its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and cell cycle arrest .
Several methods have been developed for synthesizing 1,7-Dihydroxy-6-methylanthracene-9,10-dione:
1,7-Dihydroxy-6-methylanthracene-9,10-dione has several applications:
Interaction studies have shown that 1,7-Dihydroxy-6-methylanthracene-9,10-dione can effectively bind to specific proteins involved in cancer pathways. For instance:
Several compounds share structural similarities with 1,7-Dihydroxy-6-methylanthracene-9,10-dione. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Hydroxyanthraquinone | Hydroxyl group at position 1 | Used as a dye; less potent anticancer activity compared to 1,7-Dihydroxy derivative |
| 1,8-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 8 | Exhibits different biological activities; potential antioxidant properties |
| 1-Hydroxy-6-methylanthracene-9,10-dione | Hydroxyl group at position 1 and methyl group at position 6 | Similar synthesis methods; different biological profile |
| Sorbifolin | Contains multiple hydroxyl groups | Shows significant interaction with EYA3; different toxicity profile compared to 1,7-Dihydroxy derivative |
These compounds illustrate the diversity within the anthraquinone family while highlighting the unique properties of 1,7-Dihydroxy-6-methylanthracene-9,10-dione that make it particularly interesting for further research and application development.